molecular formula C28H38O16 B6355010 Neohesperidin dihydrochalcone hydrate, AldrichCPR CAS No. 1353853-32-3

Neohesperidin dihydrochalcone hydrate, AldrichCPR

Cat. No.: B6355010
CAS No.: 1353853-32-3
M. Wt: 630.6 g/mol
InChI Key: ATJAHQKJFSWGQW-RAGAWKGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neohesperidin dihydrochalcone hydrate is a derivative of neohesperidin, a flavonoid glycoside found in citrus fruits. It is widely recognized for its use as a sweetener and flavor enhancer. This compound is particularly effective in masking the bitter tastes of other compounds found in citrus, such as limonin and naringin . It is known for its high sweetness intensity, being approximately 1500 to 1800 times sweeter than sucrose .

Mechanism of Action

Target of Action

Neohesperidin DC (NHDC) is a citrus flavonoid derivative with potent pharmacological properties . It primarily targets various signaling pathways, including Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB . These pathways play crucial roles in cellular processes such as inflammation, oxidative stress response, and cell survival .

Mode of Action

NHDC interacts with its targets by modulating their activity. For instance, it can inhibit or stimulate the activity of these signaling pathways, leading to changes in cellular processes . This modulation results in various pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities .

Biochemical Pathways

NHDC affects several biochemical pathways. It is involved in the modulation of Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways are crucial for maintaining cellular homeostasis and responding to stress. By modulating these pathways, NHDC can ameliorate various diseases .

Pharmacokinetics

The pharmacokinetics of NHDC involves its absorption, distribution, metabolism, and excretion (ADME). It undergoes various metabolic reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . The absolute bioavailability of NHDC is about 21.8% . It reaches its maximum concentration within 5 minutes after administration in most tissues and can cross the blood-brain barrier .

Result of Action

The action of NHDC results in various molecular and cellular effects. It exhibits antioxidant activity, which can protect cells from oxidative damage . It also shows anti-inflammatory effects, which can help reduce inflammation and its associated diseases . Moreover, NHDC has hepatoprotective effects, which can protect the liver from damage .

Action Environment

The action of NHDC can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH and temperature . NHDC is stable under high temperature, acidic, and alkaline conditions, making it suitable for use in various environments

Biochemical Analysis

Biochemical Properties

Neohesperidin Dihydrochalcone interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of predominant signaling pathways such as Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Neohesperidin Dihydrochalcone has been reported to have various bioactivities, including antioxidant and hepatitis inhibitory effects . It has shown to have the potential to mitigate disease conditions . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Neohesperidin Dihydrochalcone exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of predominant signaling pathways such as Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB . These pathways are crucial for ameliorating various diseases both in in vitro and in vivo studies .

Temporal Effects in Laboratory Settings

Neohesperidin Dihydrochalcone’s effects change over time in laboratory settings. It has been observed that it has a long shelf life and is stable in both acidic and alkaline environments

Metabolic Pathways

Neohesperidin Dihydrochalcone is involved in various metabolic pathways. The major reactions involved in its metabolism are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . It also interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Comparison with Similar Compounds

Neohesperidin dihydrochalcone hydrate is unique due to its high sweetness intensity and its ability to mask bitter tastes. Similar compounds include:

Properties

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O15.H2O/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12;/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3;1H2/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJAHQKJFSWGQW-RAGAWKGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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